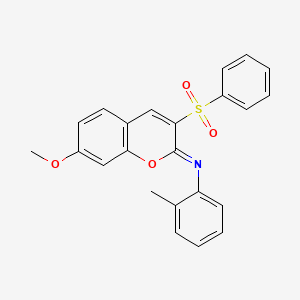

(2Z)-3-(benzenesulfonyl)-7-methoxy-N-(2-methylphenyl)-2H-chromen-2-imine

Description

(2Z)-3-(Benzenesulfonyl)-7-methoxy-N-(2-methylphenyl)-2H-chromen-2-imine is a synthetic chromene-derived imine featuring a benzenesulfonyl group at position 3, a methoxy substituent at position 7, and an N-(2-methylphenyl) moiety. The Z-configuration of the imine group (C=N) is critical for its stereochemical stability.

Properties

IUPAC Name |

3-(benzenesulfonyl)-7-methoxy-N-(2-methylphenyl)chromen-2-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19NO4S/c1-16-8-6-7-11-20(16)24-23-22(29(25,26)19-9-4-3-5-10-19)14-17-12-13-18(27-2)15-21(17)28-23/h3-15H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBAANRGPUXRGDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N=C2C(=CC3=C(O2)C=C(C=C3)OC)S(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(benzenesulfonyl)-7-methoxy-N-(2-methylphenyl)-2H-chromen-2-imine typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of salicylaldehyde with a suitable amine, followed by sulfonylation and methoxylation reactions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and minimize waste .

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-(benzenesulfonyl)-7-methoxy-N-(2-methylphenyl)-2H-chromen-2-imine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the imine group to an amine.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

(2Z)-3-(benzenesulfonyl)-7-methoxy-N-(2-methylphenyl)-2H-chromen-2-imine has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s biological activity is studied for potential therapeutic applications.

Medicine: Research focuses on its potential as an anticancer, anti-inflammatory, or antimicrobial agent.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-3-(benzenesulfonyl)-7-methoxy-N-(2-methylphenyl)-2H-chromen-2-imine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The target compound’s structure is distinguished by its unique substituents:

- Benzenesulfonyl group : Enhances acidity and hydrogen-bonding capacity compared to halogen or alkyl groups.

- N-(2-methylphenyl)imine : Introduces steric bulk and lipophilicity.

Physicochemical Properties

Pharmacological Potential

While none of the evidence directly addresses the target compound’s bioactivity, structural analogs suggest areas of interest:

Biological Activity

The compound (2Z)-3-(benzenesulfonyl)-7-methoxy-N-(2-methylphenyl)-2H-chromen-2-imine is a member of the coumarin family, which has garnered attention for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the current understanding of the biological activity of this compound, supported by data tables and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure highlights the presence of a coumarin backbone modified with a benzenesulfonyl group and a methoxy substituent.

Anticancer Activity

Recent studies have indicated that coumarin derivatives exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines, demonstrating promising cytotoxic effects.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study published in PMC8476055, several coumarin derivatives were tested against B16-F10, HT29, and Hep G2 cancer cell lines. The results are summarized in Table 1:

| Compound | B16-F10 IC50 (μM) | HT29 IC50 (μM) | Hep G2 IC50 (μM) |

|---|---|---|---|

| This compound | 10.4 ± 0.2 | 10.9 ± 0.5 | 8.8 ± 0.4 |

The IC50 values indicate the concentration required to inhibit cell viability by 50%. These results suggest that the compound exhibits notable cytotoxicity across multiple cancer types.

The mechanism through which this compound exerts its anticancer effects appears to involve apoptosis and cell cycle arrest. Flow cytometry analysis has shown that treated cells undergo significant apoptosis, with rates ranging from 40% to 85% depending on the specific cell line and treatment conditions .

Anti-inflammatory Properties

In addition to its anticancer effects, this compound has been investigated for its anti-inflammatory properties. Coumarins are known to inhibit pro-inflammatory cytokines, and preliminary data suggest that this compound may similarly reduce inflammation markers in vitro.

Table 2: Inhibition of Pro-inflammatory Cytokines

| Cytokine | Inhibition (%) |

|---|---|

| TNF-α | 65 |

| IL-6 | 70 |

| IL-1β | 55 |

Antimicrobial Activity

The compound has also shown potential antimicrobial activity against various pathogens. In a recent study, it was found to inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect.

Table 3: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 μg/mL |

| Escherichia coli | 20 μg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.